

# A Comparative Review of First, Second, and Third-Generation Progestins

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis for researchers, scientists, and drug development professionals.

Progestins, synthetic analogs of the endogenous hormone progesterone, are fundamental components of hormonal contraceptives and hormone replacement therapies. Over the decades, medicinal chemists have developed successive generations of these compounds, each with a modified pharmacological profile aimed at enhancing efficacy and minimizing side effects. This guide provides an objective comparison of first, second, and third-generation progestins, supported by experimental data on their receptor binding affinities and functional activities. Detailed methodologies for key experiments are also provided to aid in the interpretation and replication of these findings.

### **Generations of Progestins: An Overview**

Progestins are broadly classified into generations based on their chronological introduction and structural characteristics. The first three generations are primarily derived from testosterone, which accounts for some of their androgenic properties.

- First-Generation Progestins: This group includes norethindrone, norethindrone acetate, and ethynodiol diacetate. While effective, they are the least potent and may be associated with breakthrough bleeding.[1][2] They exhibit some androgenic and slight estrogenic activity.[2]
- Second-Generation Progestins: Levonorgestrel and norgestrel characterize this generation. They are more potent than their predecessors but also display more pronounced androgenic side effects, such as acne and weight gain.[1]



Third-Generation Progestins: This class includes desogestrel, gestodene, and norgestimate.
 These progestins were developed to maintain high progestational potency while reducing androgenic effects.[1]

## **Data Presentation: A Comparative Analysis**

The clinical effects of progestins are largely determined by their binding affinity and activity at various steroid hormone receptors, including the progesterone receptor (PR), androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). The following tables summarize the available quantitative data on the binding affinities of representative first, second, and third-generation progestins to these receptors.

It is important to note that binding affinity values (Ki or IC50) can vary between studies due to different experimental conditions. Therefore, the data presented here is a synthesis from multiple sources to provide a comparative overview.

Table 1: Progesterone Receptor (PR) Binding Affinities

| Progestin<br>Generation                                   | Compound                                      | Relative Binding<br>Affinity (RBA, %)<br>vs. Progesterone<br>or R5020 | IC50 / Ki (nM) |
|-----------------------------------------------------------|-----------------------------------------------|-----------------------------------------------------------------------|----------------|
| First                                                     | Norethindrone                                 | 75                                                                    | ~5             |
| Second                                                    | Levonorgestrel                                | 150                                                                   | ~1             |
| Third                                                     | Desogestrel (active metabolite: Etonogestrel) | 150                                                                   | ~0.4           |
| Gestodene                                                 | 90                                            | ~0.6                                                                  | _              |
| Norgestimate (active metabolite: 17-deacetylnorgestimate) | 15                                            | ~2.5                                                                  |                |

Note: RBA values are often compared to a reference compound, typically progesterone or a high-affinity synthetic progestin like R5020 (promegestone).



Table 2: Androgen Receptor (AR) Binding Affinities

| Progestin<br>Generation                                   | Compound                                      | Relative Binding<br>Affinity (RBA, %)<br>vs. DHT or<br>Metribolone | IC50 / Ki (nM) |
|-----------------------------------------------------------|-----------------------------------------------|--------------------------------------------------------------------|----------------|
| First                                                     | Norethindrone                                 | 15                                                                 | ~20            |
| Second                                                    | Levonorgestrel                                | 45                                                                 | ~2             |
| Third                                                     | Desogestrel (active metabolite: Etonogestrel) | 20                                                                 | ~5             |
| Gestodene                                                 | 85                                            | ~1                                                                 |                |
| Norgestimate (active metabolite: 17-deacetylnorgestimate) | 0                                             | >100                                                               | _              |

Note: Dihydrotestosterone (DHT) or metribolone (R1881) are common reference compounds for AR binding assays.

Table 3: Estrogen, Glucocorticoid, and Mineralocorticoid Receptor Binding Affinities



| Progestin<br>Generation                                     | Compound                                               | ER RBA (%)<br>vs. Estradiol | GR RBA (%)<br>vs.<br>Dexamethason<br>e | MR RBA (%)<br>vs.<br>Aldosterone |
|-------------------------------------------------------------|--------------------------------------------------------|-----------------------------|----------------------------------------|----------------------------------|
| First                                                       | Norethindrone                                          | 0                           | 0                                      | 0                                |
| Second                                                      | Levonorgestrel                                         | 0                           | 1                                      | 75                               |
| Third                                                       | Desogestrel<br>(active<br>metabolite:<br>Etonogestrel) | 0                           | 14                                     | 0                                |
| Gestodene                                                   | 0                                                      | 27                          | 290                                    |                                  |
| Norgestimate (active metabolite: 17- deacetylnorgesti mate) | 0                                                      | 1                           | Not Reported                           | _                                |

Note: RBA values are relative to the respective endogenous ligand or a potent synthetic agonist.

# Mandatory Visualization Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of progestins.





Click to download full resolution via product page

Caption: Progestin signaling pathway via the nuclear progesterone receptor.





Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.





Click to download full resolution via product page

Caption: Workflow for a luciferase reporter gene transactivation assay.



# **Experimental Protocols Competitive Radioligand Binding Assay**

This protocol is a generalized method for determining the binding affinity of a test progestin to a steroid receptor.

#### 1. Receptor Preparation:

- Prepare a cytosolic or nuclear extract from a tissue or cell line known to express the receptor
  of interest (e.g., human breast cancer cells for PR, prostate cancer cells for AR).
- Alternatively, use purified recombinant human receptors.
- Determine the protein concentration of the receptor preparation using a standard protein assay (e.g., Bradford or BCA).

#### 2. Assay Buffer:

 Prepare an appropriate assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents like glycerol).

#### 3. Incubation:

- In a microtiter plate, combine the receptor preparation, a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR), and varying concentrations of the unlabeled test progestin.
- For each concentration of the test progestin, prepare triplicate wells.
- Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-radiolabeled ligand).
- Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-24 hours).
- 4. Separation of Bound and Free Ligand:



- Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.
- Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- 5. Quantification:
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.
- 6. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain specific binding.
- Plot the specific binding as a function of the log concentration of the test progestin to generate a competition curve.
- Determine the IC50 value (the concentration of the test progestin that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

## Luciferase Reporter Gene Assay for Receptor Transactivation

This protocol outlines a method to assess the functional activity (agonist or antagonist) of a progestin at a specific steroid receptor.

- 1. Cell Culture and Transfection:
- Culture a suitable mammalian cell line (e.g., HEK293T or HeLa) that has low endogenous steroid receptor activity.
- Co-transfect the cells with two plasmids:



- An expression vector containing the full-length cDNA for the human steroid receptor of interest.
- A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the hormone response element (HRE) for that receptor.
- A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization of transfection efficiency.

#### 2. Cell Treatment:

- After transfection (typically 24 hours), treat the cells with varying concentrations of the test
  progestin (for agonist activity) or with a fixed concentration of a known agonist plus varying
  concentrations of the test progestin (for antagonist activity).
- Include appropriate vehicle controls and positive controls (a known agonist).

#### 3. Incubation:

• Incubate the cells for a period sufficient to allow for gene expression and protein synthesis (e.g., 18-24 hours).

#### 4. Cell Lysis:

- Wash the cells with phosphate-buffered saline (PBS).
- Add a passive lysis buffer to the cells and incubate to ensure complete cell lysis.

#### 5. Luciferase Assay:

- Transfer the cell lysate to a luminometer plate.
- Add the luciferase assay reagent containing the substrate (luciferin).
- Measure the luminescence produced using a luminometer.
- If a dual-luciferase system is used, subsequently add the reagent for the control reporter and measure its activity.



#### 6. Data Analysis:

- Normalize the firefly luciferase activity to the control reporter activity.
- Plot the normalized luciferase activity as a function of the log concentration of the test progestin.
- For agonist activity, determine the EC50 (the concentration that produces 50% of the maximal response).
- For antagonist activity, determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).

### Conclusion

The evolution of progestins from the first to the third generation reflects a progressive refinement of their pharmacological profiles. While all three generations effectively activate the progesterone receptor to prevent ovulation, they differ significantly in their off-target effects, particularly at the androgen receptor. Third-generation progestins generally exhibit a more favorable profile with reduced androgenicity compared to their predecessors. The choice of a specific progestin in a clinical or research setting should be guided by a thorough understanding of its unique receptor binding and activity profile. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and future generations of progestins.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Types of Progestin (Progesterone) Pills [verywellhealth.com]



To cite this document: BenchChem. [A Comparative Review of First, Second, and Third-Generation Progestins]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b126153#a-comparative-review-of-first-second-and-third-generation-progestins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com